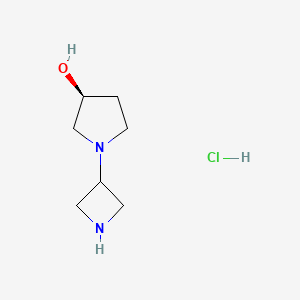
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride
Overview
Description
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereospecific Formation and Ring Expansion
Stereospecific Formation
Research by Medjahdi et al. (2009) demonstrated the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines under different conditions. Further oxidation of 2-(hydroxymethyl)azetidines yielded azetidine-2-carboxylic acids in high yields, highlighting the versatility of these compounds in synthetic chemistry (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).
Ring Expansion
A study by Durrat et al. (2008) found that a series of 2-(α-hydroxyalkyl)azetidines, synthesized from enantiomerically pure β-amino alcohols, could be rearranged into 3-(chloro- or methanesulfonyloxy)pyrrolidines through an intramolecular process. This demonstrates the potential of these compounds in the synthesis of functionally diverse pyrrolidines (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).
Synthesis of Functionalized Pyrrolidines
- Functionalized Pyrrolidines: Feula et al. (2013) showed that room temperature iodocyclisation of homoallylamines could stereoselectively produce functionalized 2-(iodomethyl)azetidine derivatives. This study also demonstrated the ability to switch reaction outcomes to form functionalized 3-iodopyrrolidine derivatives, highlighting the synthetic versatility of these compounds in generating diverse pyrrolidine structures (Feula, Dhillon, Byravan, Sangha, Ebanks, Salih, Spencer, Male, Magyary, Deng, Müller, & Fossey, 2013).
Applications in Medicinal Chemistry
Nicotinic Receptor Ligands
A study by Balboni et al. (2000) explored a series of azetidine and pyrrolidine analogues as ligands for nicotinic acetylcholine receptors. These compounds, especially the pyrrolidinyl and azetidinyl ones, showed enhanced binding affinity, indicating potential applications in the development of new therapeutic agents targeting these receptors (Balboni, Marastoni, Merighi, Borea, & Tomatis, 2000).
Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized and evaluated N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their azetidinone analogues for antidepressant and nootropic activities. Their results confirmed the potential of the 2-azetidinone skeleton as a CNS active agent, paving the way for further exploration in this area (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Properties
IUPAC Name |
(3S)-1-(azetidin-3-yl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c10-7-1-2-9(5-7)6-3-8-4-6;/h6-8,10H,1-5H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWNZZNQNPTFDG-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-28-0 | |
| Record name | 3-Pyrrolidinol, 1-(3-azetidinyl)-, hydrochloride (1:2), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)


![1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407193.png)




![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)


